2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one
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Overview
Description
2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one is an organic compound that has garnered significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one involves several steps. One common method includes the reaction of cyclopropyl methyl ketone with 5-fluoropyridine under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoropyridinyl moiety, where nucleophiles replace the fluorine atom under suitable conditions.
Scientific Research Applications
2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(5-chloro-3-fluoropyridin-2-yl)ethanone: This compound has a similar structure but with a chlorine atom instead of a cyclopropyl group.
1-(5-fluoro-2-pyridinyl)ethanone: This compound lacks the cyclopropyl group, making it less sterically hindered.
1-(2-chloro-5-fluoropyridin-3-yl)ethanone: Another similar compound with a chlorine atom at a different position on the pyridine ring.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1501230-29-0 |
---|---|
Molecular Formula |
C10H10FNO |
Molecular Weight |
179.19 g/mol |
IUPAC Name |
2-cyclopropyl-1-(5-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10FNO/c11-9-4-8(5-12-6-9)10(13)3-7-1-2-7/h4-7H,1-3H2 |
InChI Key |
FAPSJQLOAXLSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC(=O)C2=CC(=CN=C2)F |
Purity |
95 |
Origin of Product |
United States |
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